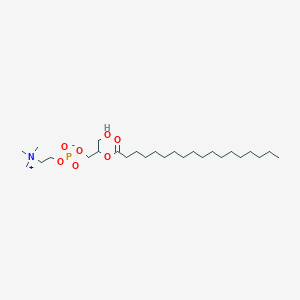
Hydrazinosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinosuccinate is a compound that features a hydrazide moiety, which is a functional group characterized by the presence of a nitrogen-nitrogen bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydrazinosuccinate can be synthesized through the oxidation of L-aspartic acid to N-hydroxy-aspartic acid, followed by acetylation and subsequent elimination reactions. The process involves several key enzymes, including flavin-dependent oxygenase and adenylosuccinate lyase . The reaction conditions typically require specific pH levels and temperatures to ensure the proper functioning of these enzymes.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows the same biochemical pathways as those used in laboratory settings. The scalability of these methods depends on the availability of the necessary enzymes and the optimization of reaction conditions to maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions: Hydrazinosuccinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydrazide moiety, which is highly reactive.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions where the hydrazide group is replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of N-acetylhydrazine .
Applications De Recherche Scientifique
Hydrazinosuccinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Plays a role in the study of enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of hydrazinosuccinate involves its interaction with specific enzymes and molecular targets. The compound’s effects are mediated through the formation and cleavage of nitrogen-nitrogen bonds, which are crucial for its biological activity. The pathways involved include the oxidation of L-aspartic acid and subsequent acetylation reactions .
Comparaison Avec Des Composés Similaires
Hydrazinosuccinate can be compared to other compounds with similar structures, such as:
Valanimycin: Contains a nitrogen-nitrogen bond and is known for its antimicrobial properties.
Kutzneride: Another compound with a hydrazide moiety, used in various biochemical studies.
Fosfazinomycin: Shares a similar biosynthetic pathway and has applications in antimicrobial research.
The uniqueness of this compound lies in its specific enzymatic pathways and the variety of reactions it can undergo, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
92751-07-0 |
|---|---|
Formule moléculaire |
C4H8N2O4 |
Poids moléculaire |
148.12 g/mol |
Nom IUPAC |
2-hydrazinylbutanedioic acid |
InChI |
InChI=1S/C4H8N2O4/c5-6-2(4(9)10)1-3(7)8/h2,6H,1,5H2,(H,7,8)(H,9,10) |
Clé InChI |
RLFYROFKMULBFJ-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)NN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


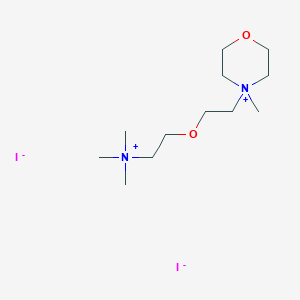
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14155386.png)
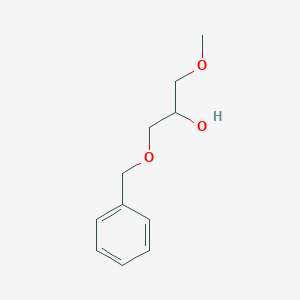
![methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B14155396.png)
![8-[(4-methoxybenzyl)oxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14155401.png)


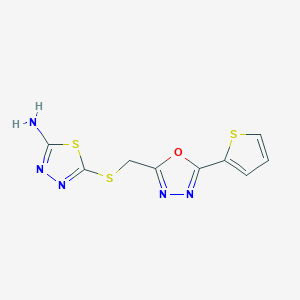
![1-[(2-Fluorophenyl)methyl]-8-(2-methoxyethylamino)-3,7-dimethylpurine-2,6-dione](/img/structure/B14155430.png)
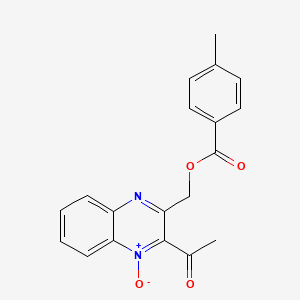
![[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B14155451.png)


